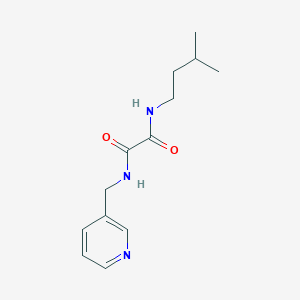

![molecular formula C21H26N2O3 B4595772 N-{3-[benzyl(isopropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4595772.png)

N-{3-[benzyl(isopropyl)amino]-3-oxopropyl}-3-methoxybenzamide

Overview

Description

N-{3-[benzyl(isopropyl)amino]-3-oxopropyl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 354.19434270 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Properties and Alcohol Oxidation

N-isopropyl-5-methoxybenzamide derivatives, closely related to N-{3-[benzyl(isopropyl)amino]-3-oxopropyl}-3-methoxybenzamide, have been studied for their catalytic properties. Particularly, these compounds have been evaluated as catalysts for the oxidation of alcohols, such as benzhydrol to benzophenone, in the presence of Oxone®. The high reactivity of these derivatives at room temperature makes them efficient and environmentally benign catalysts, especially for the oxidation of benzylic alcohols (Yakura, Fujiwara, Yamada, & Nambu, 2018).

Poly(ADP-ribose) Synthetase Inhibition

Various benzamides substituted in the 3-position, similar in structure to this compound, have shown significant inhibitory effects on the nuclear enzyme poly(ADP-ribose) synthetase. This enzyme is involved in several cellular processes, including DNA repair and cell death. The study found compounds like 3-aminobenzamide and 3-methoxybenzamide to be competitive inhibitors of this enzyme, with low micromolar Ki values (Purnell & Whish, 1980).

Antioxidant Potential

N-arylbenzamides with various substituents, related to this compound, have been evaluated for their antioxidant capacity. The research indicated that most of these compounds exhibit improved antioxidative properties compared to the reference molecule BHT. Trihydroxy derivatives, in particular, showed promising antioxidative potential, suggesting these compounds as potential leads for the optimization of the benzamide scaffold in antioxidant design (Perin et al., 2018).

Electrochemical Oxidation and Antioxidant Activity

Amino-substituted benzamide derivatives have been the subject of studies focusing on their electrochemical oxidation mechanisms. Understanding these mechanisms is crucial for comprehending the free radical scavenging activity of antioxidants. The research demonstrated that the primary amino group in these compounds is the main electroactive center, undergoing complex pH-dependent oxidation processes. This insight into the electrochemical behavior of amino-substituted benzamides aids in evaluating their antioxidant activities (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Crystal Structure Analysis

Research into the crystal structure of benzamide derivatives, including compounds similar to this compound, provides insights into their molecular properties. For instance, the study of N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, both belonging to the monoclinic system. Such studies are fundamental in understanding the molecular interactions and physical properties of these compounds (Yasuoka, Kasai, & Kakudo, 1969).

Properties

IUPAC Name |

N-[3-[benzyl(propan-2-yl)amino]-3-oxopropyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-16(2)23(15-17-8-5-4-6-9-17)20(24)12-13-22-21(25)18-10-7-11-19(14-18)26-3/h4-11,14,16H,12-13,15H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBBYHKNBQDQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)CCNC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-2-(octylsulfinyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4595700.png)

![1-(3-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4595707.png)

![4-(allylthio)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B4595710.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4595725.png)

![5,6-Dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine;hydrochloride](/img/structure/B4595733.png)

![4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4595743.png)

![1-[(2,4-DIFLUOROPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4595761.png)

![1-(3-Methylphenyl)-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4595767.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4595787.png)

![ethyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4595789.png)